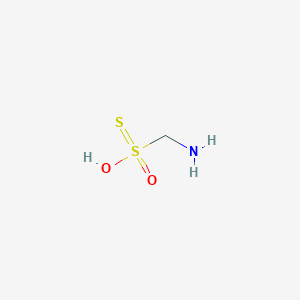

Aminomethanesulfonothioic O-acid

Description

Aminomethanesulfonothioic O-acid is a sulfonothioic acid derivative characterized by the presence of a sulfonothioate group (-S(O)(S)-) and an amino (-NH2) substituent on the methane backbone. Its IUPAC name follows the provisional recommendations for sulfonothioic acids, where the "O-acid" designation indicates the hydroxyl group (-OH) is bonded to the sulfur atom .

For instance, alkylthioic O-acid esters in cyanobacteria exhibit significant cytotoxicity, suggesting analogous biological activity in this compound .

Properties

CAS No. |

193206-15-4 |

|---|---|

Molecular Formula |

CH5NO2S2 |

Molecular Weight |

127.19 g/mol |

IUPAC Name |

hydroxysulfonothioylmethanamine |

InChI |

InChI=1S/CH5NO2S2/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) |

InChI Key |

GZEUEYKNRLYVOX-UHFFFAOYSA-N |

Canonical SMILES |

C(N)S(=O)(=S)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminomethanesulfonothioic O-acid typically involves the reaction of methanesulfonic acid with an amine under controlled conditions. One common method is the reaction of methanesulfonic acid with ammonia or a primary amine, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethanesulfonothioic O-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonothioic group to a thiol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aminomethanesulfonothioic O-acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and thiol derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Aminomethanesulfonothioic O-acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonothioic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by interfering with folate metabolism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares aminomethanesulfonothioic O-acid with key analogs:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | CH5NO3S2 | -NH2, -S(O)(S)-, -OH | Amino-substituted methane backbone |

| 4-Methylbenzenesulfonothioic O-acid | C7H8O2S2 | -CH3 (aromatic), -S(O)(S)-, -OH | Aromatic ring with methyl substituent |

| Thionsulfolipid (cyanobacterial derivative) | C27H50O12S2 | -O-acyl, -O-thioacyl, -sulfoquinovose | Sulfolipid with thioic O-acid ester |

| Isopropylphosphonothioic O,O-acid | C3H9O2PS | -PO2S-, -isopropyl | Phosphonothioic acid with O,O-esterification |

| Propylphosphonothioic O,O-acid | C3H9O2PS | -PO2S-, -propyl | Linear alkyl chain with phosphonothioate group |

Key Research Findings

Cyanobacterial Thioic O-Acid Derivatives: Unique sulfolipids from Synechococcus sp. BP-1 highlight the role of thioic O-acid esters in photosynthetic efficiency and cytotoxicity. These compounds are absent in higher plants, suggesting evolutionary specialization .

Aromatic vs. Aliphatic Sulfonothioic Acids: Aromatic derivatives (e.g., 4-methylbenzenesulfonothioic O-acid) exhibit higher thermal stability (predicted boiling point = 300.3°C) compared to aliphatic analogs, which may degrade faster in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.